![molecular formula C18H17N3O2S B5550539 2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole derivatives are an attractive class of compounds for researchers due to their versatile pharmacological activities and potential applications in various fields, including medicinal chemistry and materials science. The interest in these compounds stems from their structural diversity and the ability to modulate their physical, chemical, and biological properties through functionalization.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides and carboxylic acids or their derivatives. For instance, derivatives have been synthesized starting from common intermediates such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols (Ramalingam, Ramesh, & Sreenivasulu, 2019). These methods highlight the versatility in synthesizing oxadiazole derivatives through condensation reactions, offering pathways that might be relevant for synthesizing the compound of interest.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A novel synthesis approach led to derivatives with significant antimicrobial activity. This includes the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds, elucidated by IR, NMR, Mass spectra, and elemental analysis. These compounds displayed notable antibacterial properties (K. Ramalingam et al., 2019).
Anticancer and Antitumor Activities
- Some derivatives have been synthesized and evaluated for anticancer activity. Specifically, 1H-inden-1-one substituted (heteroaryl)acetamide derivatives showed promising anticancer effects against various cancer cell lines, highlighting their potential in cancer therapy (A. Karaburun et al., 2018).
Pharmacological Applications
- Research into 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors indicates potential applications in treating small lung cancer. The design, synthesis, and in vitro evaluation of these compounds showed considerable inhibition of cell growth, suggesting their use as pharmacological agents (Ishan I Panchal et al., 2020).
Novel Co(II) and Cu(II) Coordination Complexes
- The synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions resulted in compounds with significant antioxidant activity. This work emphasizes the role of hydrogen bonding in the self-assembly process of these complexes, offering insights into their potential use in antioxidative applications (K. Chkirate et al., 2019).
Anti-inflammatory and Analgesic Activities
- Substituted 1,3,4-oxadiazoles were synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds showed promising results in the Carrageenan-induced edema test in rats and could contribute to new therapeutic agents for inflammation and pain management (L. Nargund et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(10-13-8-7-12-4-1-2-5-14(12)13)19-11-16-20-18(23-21-16)15-6-3-9-24-15/h1-6,9,13H,7-8,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQSBMFWQFEYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)NCC3=NOC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.